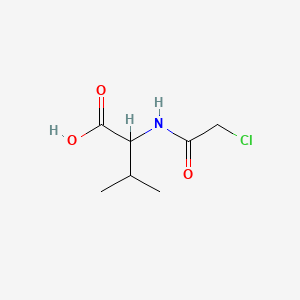

2-(2-Chloroacetamido)-3-methylbutanoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401063. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[(2-chloroacetyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRISAYPKJORFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4090-17-9, 2279-16-5 | |

| Record name | N-(2-Chloroacetyl)valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4090-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Chloroacetyl)-DL-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4090-17-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC97928 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(chloroacetyl)-DL-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Chloroacetamido)-3-methylbutanoic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Chloroacetamido)-3-methylbutanoic acid, a valuable intermediate in pharmaceutical and peptide chemistry. The document details the prevalent synthetic methodology, the Schotten-Baumann N-acylation of L-valine, offering in-depth explanations of the underlying chemical principles and experimental best practices. This guide is intended for researchers, scientists, and professionals in drug development, providing a robust framework for the successful laboratory-scale synthesis, purification, and characterization of this versatile compound.

Introduction: The Significance of this compound

This compound, also known as N-Chloroacetyl-L-valine, is a chemically modified amino acid derivative that serves as a pivotal building block in synthetic organic chemistry.[1] The incorporation of the chloroacetyl group onto the nitrogen atom of L-valine introduces a reactive electrophilic site.[1] This functional handle allows for facile nucleophilic substitution reactions, making it an ideal precursor for the conjugation of peptides to other molecules, such as proteins or thiol-containing compounds.[2][3] Its applications are prominent in the fields of drug discovery and peptide science, where it is utilized in the synthesis of custom peptides, enzyme inhibitors, and as an intermediate for creating more complex bioactive molecules.[4] The ability to selectively modify peptides and proteins is crucial for developing novel therapeutics and diagnostic agents.[2]

Synthetic Strategy: The Schotten-Baumann Reaction

The most common and efficient method for the synthesis of this compound is the N-acylation of L-valine with chloroacetyl chloride. This transformation is typically carried out under Schotten-Baumann reaction conditions.[5][6] This classic organic reaction, first described by Carl Schotten and Eugen Baumann in the late 19th century, is a robust method for forming amides from amines and acid chlorides.[5][6]

The reaction is generally performed in a biphasic system, consisting of an aqueous and an organic layer.[6][7] The amine (L-valine) is dissolved in an aqueous base, while the acid chloride (chloroacetyl chloride) is present in an immiscible organic solvent. The base in the aqueous phase serves a critical dual purpose: it neutralizes the hydrochloric acid generated as a byproduct of the reaction, driving the equilibrium towards product formation, and it maintains the amine in its deprotonated, nucleophilic state.[8]

An alternative approach involves conducting the reaction in a phosphate buffer at a near-neutral pH, which can be beneficial for sensitive substrates and represents a more biocompatible method.[9] For instances where side reactions are a concern, a two-step process can be employed. This involves first protecting the carboxylic acid group of L-valine through esterification, followed by N-acylation, and concluding with the hydrolysis of the ester to yield the final product.[1] This two-step method can potentially lead to a higher purity of the final compound.[1]

Reaction Mechanism

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of L-valine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable amide bond.[5][10]

Caption: Mechanism of the Schotten-Baumann Reaction.

Experimental Protocol

The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| L-Valine | C₅H₁₁NO₂ | 117.15 | 72-18-4 |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 79-04-9 |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

Synthesis Procedure

-

Dissolution of L-Valine: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve L-valine (e.g., 0.1 mol) in an aqueous solution of sodium hydroxide (e.g., 100 mL of 1 M NaOH). Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Addition of Chloroacetyl Chloride: While maintaining the temperature between 0-5 °C, slowly add chloroacetyl chloride (e.g., 0.11 mol, a slight excess) dropwise from the dropping funnel over a period of 30-45 minutes. Simultaneously, add a solution of sodium hydroxide (e.g., 2 M NaOH) from a second dropping funnel to maintain the pH of the reaction mixture between 10 and 12.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, followed by stirring at room temperature for 2-3 hours. Monitor the progress of the reaction using a suitable technique such as thin-layer chromatography (TLC).

-

Work-up and Extraction: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to a pH of approximately 2 using concentrated hydrochloric acid. A white precipitate of the product should form. Extract the aqueous mixture with diethyl ether (e.g., 3 x 100 mL).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Caption: General workflow for the synthesis of the target compound.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and methanol, to yield a product with high purity.[1]

Purity Assessment

The purity of the synthesized this compound can be assessed using High-Performance Liquid Chromatography (HPLC).[1] Due to its polar nature, reversed-phase HPLC is an effective analytical method.[1]

Structural Characterization

The identity and structure of the final compound should be confirmed using spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the valine backbone and the chloroacetyl moiety. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, as well as the aliphatic carbons. |

| FTIR | Characteristic absorption bands for the N-H stretch of the amide, C=O stretches of the amide and carboxylic acid, and the O-H stretch of the carboxylic acid. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product (193.63 g/mol ).[1][11][12] |

Spectroscopic data for N-Chloroacetyl-DL-valine and related structures are available in public databases for comparison.[13][14][15]

Safety Considerations

-

Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

-

Diethyl ether is highly flammable and should be handled away from ignition sources.

Conclusion

The synthesis of this compound via the Schotten-Baumann N-acylation of L-valine is a reliable and well-documented procedure. This guide provides a comprehensive framework, from the underlying chemical principles to a detailed experimental protocol and characterization methods. By adhering to the outlined procedures and safety precautions, researchers can effectively synthesize this valuable intermediate for applications in drug discovery and peptide chemistry.

References

-

Linder, W., & Robey, F. A. (1987). Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens. International Journal of Peptide and Protein Research, 30(6), 794–800. [Link]

-

Grokipedia. Schotten–Baumann reaction. [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. [Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

-

Wikipedia. Schotten–Baumann reaction. [Link]

-

L.S.College, Muzaffarpur. Schotten–Baumann reaction. [Link]

-

ACS Publications. Synthesis of N-chloroacetyl derivatives of amino acids and their use for the conjugation of polypeptides to thiol-carrying compounds. The Journal of Organic Chemistry. [Link]

- Google Patents.

-

SpectraBase. N-Chloroacetyl-D,L-valine. [Link]

-

PubChem. N-(chloroacetyl)-DL-valine | C7H12ClNO3 | CID 101112. [Link]

-

PubChem. (2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid | C9H16ClNO3 | CID 57355718. [Link]

-

Taylor & Francis Online. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Link]

-

MySkinRecipes. N-Chloroacetyl-L-valine. [Link]

-

SpectraBase. N-Chloroacetyl-D,L-valine - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-Chloroacetyl-L-valine [myskinrecipes.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Schotten-Baumann Reaction [organic-chemistry.org]

- 9. tandfonline.com [tandfonline.com]

- 10. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 11. N-Chloroacetyl-L-valine | CymitQuimica [cymitquimica.com]

- 12. biosynth.com [biosynth.com]

- 13. spectrabase.com [spectrabase.com]

- 14. N-(chloroacetyl)-DL-valine | C7H12ClNO3 | CID 101112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

A Technical Guide to 2-(2-Chloroacetamido)-3-methylbutanoic acid: Synthesis, Characterization, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

This technical guide provides an in-depth exploration of 2-(2-Chloroacetamido)-3-methylbutanoic acid, a derivative of the essential amino acid L-valine. While a specific CAS number for this compound is not consistently indexed in all public databases, it is most commonly referred to in the scientific literature as N-Chloroacetyl-L-valine (for the S-enantiomer) and N-Chloroacetyl-DL-valine (for the racemic mixture). The corresponding CAS numbers are 2279-16-5 for the L-enantiomer and 4090-17-9 for the DL-racemic mixture[1][2][3].

The core structure combines the biochemically significant valine scaffold with a reactive chloroacetamide moiety. This functional group is a well-known electrophile, or "warhead," capable of forming stable covalent bonds with nucleophilic residues in proteins, most notably cysteine thiols[4][5]. This reactivity makes N-chloroacetylated amino acids, like the topic compound, valuable tools and building blocks in drug discovery and chemical biology. They serve as key intermediates in peptide synthesis and are frequently employed in the design of targeted covalent inhibitors for enzymes implicated in a range of diseases[6][7][8].

This guide is intended for researchers, scientists, and drug development professionals. It will detail the synthesis, purification, and characterization of this compound, outline robust analytical methodologies, and explore its potential applications, grounding all protocols in established scientific principles.

I. Synthesis and Purification

The most direct and efficient synthesis of this compound involves the N-acylation of L-valine with chloroacetyl chloride. To prevent unwanted side reactions, such as the activation of the carboxylic acid group, the synthesis can be approached in two primary ways: direct acylation under controlled pH conditions or a two-step process involving protection of the carboxylic acid as an ester, followed by acylation and subsequent deprotection[1]. The direct acylation method is presented here for its efficiency and simplicity.

Experimental Protocol: Direct N-Acylation of L-Valine

This protocol describes a robust method for the synthesis of N-Chloroacetyl-L-valine. The reaction is performed in an aqueous medium with a base to neutralize the HCl byproduct, which is a green and efficient approach[9][10].

Materials:

-

L-Valine

-

Chloroacetyl chloride (highly corrosive and moisture-sensitive)[11]

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1N solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, and fume hood

Step-by-Step Methodology:

-

Dissolution of L-Valine: In a three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve L-valine (1 equivalent) in an aqueous solution of K₂CO₃ (2 equivalents) or NaOH (2 equivalents). The base is critical for deprotonating the amino group, enhancing its nucleophilicity, and neutralizing the HCl generated during the reaction.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is crucial to control the exothermicity of the acylation reaction and to minimize the hydrolysis of the highly reactive chloroacetyl chloride[12].

-

Addition of Chloroacetyl Chloride: While stirring vigorously, add chloroacetyl chloride (1.1 to 1.5 equivalents) dropwise via the dropping funnel over 30-60 minutes[9]. The slow addition and vigorous stirring ensure efficient mixing and heat dissipation. The chloroacetyl chloride should be handled with extreme care in a chemical fume hood due to its toxicity and corrosive nature[13][14][15].

-

Reaction: Allow the reaction to stir at 0-5 °C for an additional 1-2 hours, then let it warm to room temperature and stir for another 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Extraction:

-

Cool the reaction mixture again in an ice bath and carefully acidify to pH 2-3 with 1N HCl. This step protonates the carboxylic acid of the product, making it soluble in organic solvents.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers.

-

-

Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization, typically from a solvent mixture like chloroform/methanol or ethyl acetate/hexanes, to achieve >98% purity[1].

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

II. Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₁₂ClNO₃ | [2] |

| Molecular Weight | 193.63 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | Varies (depends on purity and enantiomeric form) | - |

| Boiling Point | ~109 °C at 16 mmHg (for related compounds) | [14] |

| Flash Point | 130 °C | [2] |

Spectroscopic Analysis

The structural confirmation of this compound relies on standard spectroscopic methods. The expected data are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the valine side chain (isopropyl group), the alpha-proton, the amide proton, and the methylene protons of the chloroacetyl group. The amide proton signal may be broad and its chemical shift can be solvent-dependent. The protons of the CH₂Cl group will appear as a singlet, typically around 4.0-4.2 ppm[16].

-

¹³C NMR: Will display distinct signals for the carbonyl carbons (amide and carboxylic acid), the alpha-carbon, the carbons of the isopropyl group, and the methylene carbon of the chloroacetyl group.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid group (approx. 2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹).

-

A strong C=O stretch from the amide (Amide I band, approx. 1640-1680 cm⁻¹).

-

An N-H bend from the amide (Amide II band, approx. 1520-1570 cm⁻¹).

-

A C-Cl stretch (approx. 600-800 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) is a suitable method. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ should be observed. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ will be detected. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition[17]. The presence of the chlorine atom will be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

-

III. Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of N-acyl amino acids[18][19]. A reversed-phase method is typically effective.

Protocol for Purity Analysis:

-

System: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

The TFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid.

-

-

Gradient Elution: A linear gradient from 5-95% Solvent B over 20-30 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210-220 nm, where the amide bond absorbs.

-

Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

This method allows for the separation of the product from starting materials and potential byproducts, enabling accurate quantification of purity[20][21][22].

IV. Research Applications in Drug Discovery and Chemical Biology

The unique bifunctional nature of this compound—possessing both a biological scaffold (valine) and a reactive electrophile (chloroacetamide)—makes it a highly valuable molecule in several research areas.

Targeted Covalent Inhibitors

The chloroacetamide group is an effective "warhead" for creating covalent inhibitors that target nucleophilic amino acid residues, such as cysteine, in the active or allosteric sites of enzymes[4][23][24]. The valine moiety can provide specific interactions with the target protein, guiding the electrophile to its site of action. This strategy has been successfully used to develop inhibitors for various enzyme classes, including proteases, kinases, and metabolic enzymes[5][7].

Mechanism of Covalent Inhibition:

The mechanism involves a nucleophilic attack by the deprotonated thiol group of a cysteine residue on the electrophilic carbon of the chloroacetamide moiety. This results in a bimolecular nucleophilic substitution (Sₙ2) reaction, displacing the chloride ion and forming a stable thioether bond between the inhibitor and the enzyme, leading to irreversible inhibition[4].

Sources

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. N-Chloroacetyl-L-valine | CymitQuimica [cymitquimica.com]

- 4. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. N-Chloroacetyl-L-valine [myskinrecipes.com]

- 9. bsphs.org [bsphs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. kscl.co.in [kscl.co.in]

- 12. tandfonline.com [tandfonline.com]

- 13. lobachemie.com [lobachemie.com]

- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 16. youtube.com [youtube.com]

- 17. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 20. asosindex.com.tr [asosindex.com.tr]

- 21. researchgate.net [researchgate.net]

- 22. applications.emro.who.int [applications.emro.who.int]

- 23. Covalent Inhibition by a Natural Product-Inspired Latent Electrophile - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structure Elucidation of 2-(2-Chloroacetamido)-3-methylbutanoic acid

This guide provides a comprehensive, technically-focused walkthrough for the structural elucidation of 2-(2-Chloroacetamido)-3-methylbutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it delves into the strategic rationale behind the application of modern analytical techniques, emphasizing a self-validating, multi-faceted approach to structural confirmation.

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of pharmaceutical and chemical research, the precise molecular structure of a compound is its defining characteristic. It dictates its physical, chemical, and biological properties. This compound, an N-acylated amino acid, represents a class of molecules with significant biological relevance.[1][2][3] N-acyl amino acids are known to play roles in various physiological processes, making them intriguing candidates for drug discovery.[4] The introduction of a chloroacetyl group suggests potential for use as a reactive intermediate or a pharmacologically active molecule.

Therefore, the unambiguous determination of its structure is not merely an academic exercise but a critical prerequisite for any further investigation or application. This guide will present a logical workflow for the elucidation of this structure, integrating data from mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.

The Strategic Workflow: A Multi-Pronged Analytical Approach

The structure elucidation of a novel small molecule is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and it is the congruence of these pieces that leads to a confident structural assignment. Our strategy is built upon a foundation of orthogonal techniques, ensuring that the final structure is validated from multiple perspectives.

Figure 1: A generalized workflow for the structure elucidation of a small molecule, beginning with synthesis and purification, followed by parallel spectroscopic analyses, and culminating in data integration for final structural confirmation.

Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry is an essential first step, providing the molecular weight and elemental composition, which are fundamental pieces of the structural puzzle.[5][6]

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Experimental Protocol:

-

Sample Preparation: Dissolve a small quantity of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to maximize the chances of observing the molecular ion.

Data Interpretation and Rationale:

The molecular formula of this compound is C7H12ClNO3. The expected monoisotopic mass is 193.0506 Da. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. The presence of chlorine is readily identified by the characteristic isotopic pattern of 35Cl and 37Cl, with an approximate intensity ratio of 3:1 for the M and M+2 peaks, respectively.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted m/z | Elemental Composition |

| [M+H]+ | 194.0584 | C7H13ClNO3 |

| [M-H]- | 192.0428 | C7H11ClNO3 |

| [M+Na]+ | 216.0403 | C7H12ClNNaO3 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Experimental Protocol:

-

Parent Ion Selection: In the mass spectrometer, isolate the protonated molecular ion ([M+H]+ at m/z 194.0584).

-

Collision-Induced Dissociation (CID): Subject the isolated parent ion to fragmentation by collision with an inert gas (e.g., argon or nitrogen).

-

Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.

Predicted Fragmentation Pathway and Rationale:

The fragmentation pattern provides crucial information about the connectivity of the molecule. The amide bond is a common site of cleavage.

Figure 2: Predicted major fragmentation pathways for the protonated molecular ion of this compound in tandem mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for de novo structure elucidation, providing detailed information about the chemical environment and connectivity of atoms.[7][8]

¹H NMR Spectroscopy: Probing the Proton Environments

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Spectrum and Interpretation:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0-11.0 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically broad and downfield. |

| ~7.5-8.5 | doublet | 1H | -NH- | The amide proton couples with the adjacent Cα-H, appearing as a doublet. |

| ~4.3-4.5 | doublet of doublets | 1H | Cα-H | This proton is coupled to the amide proton and the Cβ-H. |

| ~4.1-4.2 | singlet | 2H | -CH2Cl | The two protons of the chloroacetyl group are chemically equivalent and appear as a singlet. |

| ~2.1-2.3 | multiplet | 1H | Cβ-H | This proton is coupled to the Cα-H and the two methyl groups. |

| ~0.9-1.1 | doublet | 6H | -CH(CH3)2 | The two methyl groups of the isopropyl moiety are diastereotopic and may appear as two distinct doublets, but are predicted here as a single doublet for simplicity. They are coupled to the Cβ-H. |

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Spectrum and Interpretation:

| Chemical Shift (ppm) | Assignment | Rationale |

| ~170-175 | -COOH | The carbonyl carbon of the carboxylic acid is significantly downfield.[9] |

| ~165-170 | -C=O (amide) | The amide carbonyl carbon is also downfield, but typically slightly upfield from the carboxylic acid carbon.[9] |

| ~55-60 | Cα | The alpha-carbon is attached to the nitrogen and is in the mid-field region. |

| ~40-45 | -CH2Cl | The carbon attached to the electron-withdrawing chlorine atom is shifted downfield. |

| ~30-35 | Cβ | The beta-carbon of the isopropyl group. |

| ~15-20 | -CH(CH3)2 | The two methyl carbons of the isopropyl group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the IR spectrum over the range of approximately 4000 to 400 cm⁻¹.

Predicted IR Absorptions and Interpretation:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 (broad) | O-H stretch | Carboxylic Acid |

| ~3250 | N-H stretch | Amide |

| ~2850-3000 | C-H stretch | Aliphatic |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| ~700-800 | C-Cl stretch | Alkyl Halide |

The presence of strong absorptions for the carboxylic acid OH and C=O, as well as the amide N-H and C=O, provides strong evidence for the proposed structure.[10][11]

Data Synthesis and Final Structure Confirmation

The final step in the structure elucidation process is the integration of all spectroscopic data to build a cohesive and self-consistent structural assignment.

-

Mass Spectrometry confirms the molecular formula C7H12ClNO3 and provides key fragments that are consistent with the proposed structure.

-

¹H and ¹³C NMR provide the carbon-hydrogen framework. The chemical shifts, multiplicities, and integrations in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, align perfectly with the structure of this compound. 2D NMR techniques such as COSY and HSQC could be used to further confirm the proton-proton and proton-carbon connectivities, respectively.

-

IR Spectroscopy confirms the presence of the key functional groups: a carboxylic acid, a secondary amide, and an alkyl chloride.

The convergence of these independent lines of evidence provides a high degree of confidence in the assigned structure of this compound.

Conclusion

The structure elucidation of this compound serves as an excellent case study in the application of modern analytical chemistry. By strategically employing a combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy, a complete and unambiguous structural assignment can be achieved. This methodical and multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for any subsequent research and development activities involving this molecule.

References

-

Schymanski, E. L., et al. (2014). Identifying Small Molecules by High Resolution Mass Spectrometry: The Right Isotopic Distribution. Metabolites, 4(2), 419-439. [Link]

-

Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

-

Nuzillard, J.-M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(10), 964-972. [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]

-

Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC bioinformatics, 8, 105. [Link]

-

Wikipedia contributors. (2023, November 28). N-Acyl amides. In Wikipedia, The Free Encyclopedia. [Link]

-

Pflieger, M., et al. (2006). N-Acyl derivatives of Asn, new bacterial N-acyl D-amino acids with surfactant activity. Journal of Peptide Science, 12(11), 719-724. [Link]

-

Hutt, O. J., & Kaddurah-Daouk, R. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 810931. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351). [Link]

-

National Center for Biotechnology Information. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. In PubMed Central. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742). [Link]

-

Di Tizio, A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(11), 731. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). [Link]

-

PubChem. (n.d.). (2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the ultimate product (3-methylbutanoic acid). [Link]

-

Wikipedia contributors. (2024, January 1). 2-Methylbutanoic acid. In Wikipedia, The Free Encyclopedia. [Link]

-

NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST WebBook. [Link]

-

PubChem. (n.d.). 2-Chloro-3-methylbutanoic acid. [Link]

-

NIST. (n.d.). Butanoic acid, 3-methyl-. NIST WebBook. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-methylpropanoic acid. [Link]

-

Chemsrc. (n.d.). 2-Chloro-3-methylbutanoicacid. [Link]

-

LibreTexts Chemistry. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

PubChem. (n.d.). (2S)-2-Chloro-3-methylbutanoic acid. [Link]

-

Zhu, J., et al. (2006). Comparative study of the H-bond and FTIR spectra between 2,2-hydroxymethyl propionic acid and 2,2-hydroxymethyl butanoic acid. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 63(2), 449–453. [Link]

-

ResearchGate. (n.d.). Mass spectrum of reaction product, 3-methyl butanoic acid with its molecular ion peak at 102 m/z. [Link]

-

ResearchGate. (n.d.). FTIR-ATR spectra of a) ACVA; b) CPP and c) APP. [Link]

-

NIST. (n.d.). Butanoic acid, 2-chloro-. NIST WebBook. [Link]

-

SpectraBase. (n.d.). 2,3-Dihydroxy-3-methyl-butanoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. (n.d.). 3-METHYLBUTANOIC-ACID,CHLORIDE;ISOVALERIANSAEURECHLORID - Optional[1H NMR] - Spectrum. [Link]

-

NIST. (n.d.). Butanoic acid, 2-chloro-, methyl ester. NIST WebBook. [Link]

-

SpectraBase. (n.d.). Butanoic acid, 3-amino-2-methyl-. [Link]

-

NIST. (n.d.). Butanoic acid, 2-methyl-, 2-methylbutyl ester. NIST WebBook. [Link]

-

PubChem. (n.d.). 3-Chloro-2-methylbutanoic acid. [Link]

Sources

- 1. N-Acylamides - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 3. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pittcon.org [pittcon.org]

- 7. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Comparative study of the H-bond and FTIR spectra between 2,2-hydroxymethyl propionic acid and 2,2-hydroxymethyl butanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 2-(2-Chloroacetamido)-3-methylbutanoic acid

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-(2-Chloroacetamido)-3-methylbutanoic acid, also known as N-(chloroacetyl)-valine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide offers a robust, predictive analysis based on established chemical principles and data from analogous structures. This approach empowers researchers to identify, characterize, and utilize this compound in their work.

Introduction: The Significance of N-Acylated Amino Acids

N-acylated amino acids are a crucial class of molecules in biochemistry and pharmaceutical development. The acylation of amino acids can modify their biological activity, bioavailability, and metabolic stability.[1] this compound, a derivative of the essential amino acid valine, incorporates a chloroacetyl group, rendering it a reactive building block for various synthetic applications, including the development of enzyme inhibitors and targeted therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, ensuring the reliability of subsequent research.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton (¹H) NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment | Coupling Constant (J) in Hz |

| ~8.5-9.0 | Doublet | Amide N-H | ~8-9 |

| ~4.3-4.4 | Doublet of Doublets | α-CH | ~5 and ~9 |

| ~4.1-4.2 | Singlet | Chloroacetyl CH₂ | N/A |

| ~2.2-2.3 | Multiplet | β-CH | ~7 |

| ~0.9-1.0 | Doublet | γ-CH₃ (diastereotopic) | ~7 |

| ~0.9-1.0 | Doublet | γ-CH₃ (diastereotopic) | ~7 |

| ~10-12 | Broad Singlet | Carboxylic Acid OH | N/A |

Justification of Predictions:

-

Amide N-H: The amide proton is expected to appear downfield due to the deshielding effect of the adjacent carbonyl group and will be split into a doublet by the α-CH.

-

α-CH: This proton is coupled to both the amide N-H and the β-CH, resulting in a doublet of doublets. Its chemical shift is influenced by the adjacent carbonyl and amide groups.

-

Chloroacetyl CH₂: The two protons on the methylene group of the chloroacetyl moiety are chemically equivalent and are not coupled to other protons, thus appearing as a singlet. The electron-withdrawing chlorine atom shifts this signal downfield.

-

β-CH: This proton is coupled to the α-CH and the six protons of the two γ-methyl groups, leading to a complex multiplet.

-

γ-CH₃: The two methyl groups of the isopropyl side chain are diastereotopic due to the chiral center at the α-carbon and are expected to have slightly different chemical shifts, both appearing as doublets due to coupling with the β-CH.

-

Carboxylic Acid OH: The carboxylic acid proton is acidic and its signal is often broad and can exchange with residual water in the solvent. Its chemical shift is highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum

The carbon-13 (¹³C) NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~170-175 | Carboxylic Acid C=O |

| ~165-170 | Amide C=O |

| ~58-62 | α-C |

| ~42-45 | Chloroacetyl C |

| ~30-33 | β-C |

| ~18-20 | γ-C (diastereotopic) |

| ~18-20 | γ-C (diastereotopic) |

Justification of Predictions:

-

Carbonyl Carbons: The carbonyl carbons of the carboxylic acid and amide groups are the most deshielded and appear at the lowest field.

-

α-C: The α-carbon is attached to the electronegative nitrogen atom, shifting its resonance downfield.

-

Chloroacetyl C: The carbon atom bonded to the chlorine atom is significantly deshielded.

-

Isopropyl Carbons: The β- and γ-carbons of the isopropyl group are in the aliphatic region of the spectrum. The two γ-carbons are diastereotopic and may show slightly different chemical shifts.

Recommended NMR Experimental Protocols

To obtain high-quality NMR data for this compound, the following experimental workflow is recommended:

Caption: Recommended workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Expected Mass Spectrum and Fragmentation Pattern

For this compound (Molecular Weight: 193.63 g/mol [2][3][4]), electrospray ionization (ESI) is a suitable technique. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 194.6.

The fragmentation of the parent ion is predicted to occur primarily at the amide bond and through the loss of small neutral molecules.

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Ion |

| 194.6 | [M+H]⁺ (Protonated molecule) |

| 176.6 | [M+H - H₂O]⁺ (Loss of water) |

| 148.0 | [M+H - H₂O - CO]⁺ or [Valine-H]⁺ |

| 133.0 | [M+H - ClCH₂CO]⁺ (Loss of chloroacetyl group) |

| 120.0 | [Chloroacetyl-Valine immonium ion]⁺ |

| 72.0 | [Valine immonium ion]⁺ |

Justification of Fragmentation:

The fragmentation pattern provides valuable structural information. The loss of the chloroacetyl group and the presence of the valine immonium ion are characteristic fragments that would confirm the identity of the compound.

Caption: Predicted major fragmentation pathways in ESI-MS.

Recommended MS Experimental Protocol

A liquid chromatography-mass spectrometry (LC-MS) system would be ideal for the analysis of this compound.

Caption: Recommended workflow for LC-MS analysis.

Conclusion

This technical guide provides a comprehensive, predictive overview of the NMR and MS spectroscopic data for this compound. By leveraging fundamental principles and data from analogous compounds, we have constructed a detailed and scientifically grounded framework for the characterization of this molecule. The experimental protocols and predicted data presented herein offer a valuable resource for researchers, enabling them to confidently identify and utilize this compound in their scientific endeavors. The self-validating nature of the proposed experimental workflows, incorporating both one- and two-dimensional NMR techniques alongside tandem mass spectrometry, ensures a high degree of confidence in the structural elucidation.

References

-

PubChem. (2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid. Retrieved from [Link]

-

PubChem. N-(chloroacetyl)-DL-valine. Retrieved from [Link]

-

ResearchGate. Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: The first case of aminoacylase I deficiency. Retrieved from [Link]

-

PubChem. Chloroacetyl-L-valine. Retrieved from [Link]

-

PubChem. N-(chloroacetyl)-DL-valine | C7H12ClNO3 | CID 101112. Retrieved from [Link]

-

SpectraBase. N-Chloroacetyl-D,L-valine. Retrieved from [Link]

-

PubChem. 2-Chloro-3-methylbutanoic acid. Retrieved from [Link]

-

National Institutes of Health. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Retrieved from [Link]

-

National Institutes of Health. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Retrieved from [Link]

-

PubChem. 2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoic acid. Retrieved from [Link]

-

PubChem. (2S)-2-Chloro-3-methylbutanoic acid. Retrieved from [Link]

-

NIST WebBook. Butanoic acid, 2-chloro-, methyl ester. Retrieved from [Link]

-

MDPI. Semi-Synthesis of Labeled Proteins for Spectroscopic Applications. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000052 - L-Valine. Retrieved from [Link]

-

PubChem. 2-(2,5-Dichloroanilino)-3-methylbutanoic acid. Retrieved from [Link]

-

PubChemLite. 2-chloro-3-methylbutanoic acid (C5H9ClO2). Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

NIST WebBook. Butanoic acid, 2-chloro-3-oxo-, methyl ester. Retrieved from [Link]

-

PubChem. 2-Bromo-2-chloro-3-methylbutanoic acid. Retrieved from [Link]

-

Scientific Research Publishing. Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. Retrieved from [Link]

-

ResearchGate. Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. Retrieved from [Link]

-

Automated Topology Builder. 3-Methylbutanoicacid | C5H10O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Yeast Metabolome Database. 3-Methylbutanoic acid (YMDB01606). Retrieved from [Link]

-

ResearchGate. Synthesis of [3-²H]-2R,3S-2-methylbutanoic acid 6 and its methylmandelate ester 30. Retrieved from [Link]

-

PubChem. 3-(3-Chloro-2-cyanoanilino)-3-methylbutanoic acid. Retrieved from [Link]

-

PubChem. 3-Chloro-2-hydroxy-3-methylbutanoic acid. Retrieved from [Link]

Sources

- 1. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(chloroacetyl)-DL-valine | C7H12ClNO3 | CID 101112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chloroacetyl-L-valine | C7H12ClNO3 | CID 737074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(chloroacetyl)-DL-valine | C7H12ClNO3 | CID 101112 - PubChem [pubchem.ncbi.nlm.nih.gov]

A-Z of Purity Analysis of 2-(2-Chloroacetamido)-3-methylbutanoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloroacetamido)-3-methylbutanoic acid, also known as N-Chloroacetyl-L-valine, is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1][2] Its molecular structure, derived from the essential amino acid L-valine, provides a versatile scaffold for building molecules with specific biological activities. The purity of this intermediate is of paramount importance, as the presence of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] This guide provides a comprehensive overview of the analytical strategies and methodologies required for the robust purity analysis of this compound, ensuring its suitability for downstream applications in drug development and manufacturing.

Understanding the Impurity Profile

A thorough understanding of the synthetic route is the first step in predicting and identifying potential impurities. This compound is typically synthesized by the N-acylation of L-valine with chloroacetyl chloride or a related chloroacetylating agent.[1] Based on this, potential impurities can be categorized as follows:

-

Process-Related Impurities: These impurities arise from the starting materials, intermediates, and reagents used in the synthesis.

-

Unreacted L-valine: Incomplete acylation can lead to the presence of the starting amino acid.

-

Di-acylated L-valine: Over-acylation, though less common, can result in the formation of a di-chloroacetylated product.

-

Residual Solvents and Reagents: Solvents used for the reaction and purification, as well as unreacted chloroacetyl chloride (which would likely be hydrolyzed to chloroacetic acid), can be present.

-

-

Degradation Products: The molecule may degrade under certain conditions, such as high temperature or extreme pH, leading to the formation of impurities.

-

Hydrolysis Products: The amide bond can be susceptible to hydrolysis, leading to the formation of L-valine and chloroacetic acid.

-

Cyclization Products: Intramolecular cyclization can lead to the formation of lactams or other cyclic byproducts.

-

-

Stereoisomeric Impurities: As the starting material is L-valine, the presence of the D-enantiomer, N-Chloroacetyl-D-valine, is a critical purity attribute to assess, as it can have different pharmacological and toxicological properties.[3] Racemization can occur during the synthesis, particularly if harsh reaction conditions are employed.[3][4]

Table 1: Common Potential Impurities

| Impurity Name | Structure | Source |

| L-Valine | (S)-2-amino-3-methylbutanoic acid | Unreacted starting material |

| Chloroacetic acid | 2-chloroacetic acid | Hydrolysis of chloroacetyl chloride |

| N-Chloroacetyl-D-valine | (R)-2-(2-chloroacetamido)-3-methylbutanoic acid | Racemization or impurity in starting material |

| Dimer of this compound | C14H23ClN2O5 | Side reaction |

Core Analytical Techniques for Purity Assessment

A multi-faceted analytical approach is necessary to comprehensively evaluate the purity of this compound. The following techniques are fundamental for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for the purity analysis of non-volatile organic compounds like this compound.[1] A reversed-phase HPLC (RP-HPLC) method is typically employed due to the polar nature of the analyte.[1]

Rationale for Method Selection:

-

Specificity: A well-developed HPLC method can separate the main compound from its process-related impurities and degradation products.

-

Quantification: HPLC with UV detection allows for the accurate quantification of impurities.

-

Versatility: The method can be adapted to assess chiral purity by using a chiral stationary phase or a chiral derivatizing agent.[5]

Workflow for HPLC Method Development

Caption: A typical workflow for developing and validating an HPLC purity method.

Detailed HPLC Protocol (Example)

This protocol serves as a starting point and should be optimized and validated for specific laboratory conditions.

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm (or similar)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

-

-

System Suitability:

-

Inject a standard solution five times and evaluate the relative standard deviation (RSD) of the peak area and retention time (typically <2%).

-

Determine the tailing factor and theoretical plates for the main peak.

-

-

Analysis:

-

Inject the sample solution and identify and quantify any impurities by comparing their retention times and responses to a reference standard.

-

Chiral Purity Analysis

The assessment of stereoisomeric purity is critical. This can be achieved by:

-

Chiral HPLC: Using a column with a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers.

-

Derivatization followed by HPLC: Reacting the sample with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral HPLC column.[5]

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for the identification of unknown impurities. MS provides molecular weight information, which, combined with fragmentation patterns, can help elucidate the structure of impurities.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation and confirmation of the main compound and its impurities. ¹H and ¹³C NMR can provide detailed information about the molecular structure, while quantitative NMR (qNMR) can be used for the accurate determination of purity without the need for a reference standard of the impurity.

Titrimetry

A simple acid-base titration can be used to determine the overall assay of the acidic compound. This method is straightforward and provides a good measure of the total acidic content.

Method Validation According to ICH Q2(R1)

Any analytical method used for purity testing in a regulated environment must be validated to ensure it is suitable for its intended purpose.[7][8][9] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[10]

Table 2: Key Validation Parameters for an Impurity Method

| Validation Parameter | Purpose |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[7] |

| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[7] |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7] |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[7] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10] |

Comprehensive Purity Analysis Workflow

The following diagram illustrates a logical workflow for the complete purity assessment of a batch of this compound.

Caption: A structured workflow for the comprehensive purity analysis of the target compound.

Conclusion

The purity analysis of this compound is a critical activity in drug development and manufacturing that requires a combination of orthogonal analytical techniques. A thorough understanding of potential impurities, coupled with robust and validated analytical methods, is essential to ensure the quality, safety, and efficacy of the final pharmaceutical product. This guide has outlined the key considerations and methodologies for establishing a comprehensive purity testing strategy for this important synthetic intermediate.

References

-

8 kinds of impurities which appear in peptide drugs synthesis - Omizzur. (n.d.). Omizzur. Retrieved January 14, 2026, from [Link]

-

Wuyts, K., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 55-67. Retrieved January 14, 2026, from [Link]

-

6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). GenScript. Retrieved January 14, 2026, from [Link]

-

ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. Retrieved January 14, 2026, from [Link]

-

ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved January 14, 2026, from [Link]

-

Quality Guidelines. (n.d.). ICH. Retrieved January 14, 2026, from [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 14, 2026, from [Link] Guideline.pdf

-

Investigation of Impurities in Peptide Pools. (2021, July 29). MDPI. Retrieved January 14, 2026, from [Link]

-

(2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA. Retrieved January 14, 2026, from [Link]

-

2-Chloro-3-methylbutanoicacid | CAS#:921-08-4. (n.d.). Chemsrc. Retrieved January 14, 2026, from [Link]

-

Chloroacetyl-L-valine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

(2S)-2-Chloro-3-methylbutanoic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

2-Chloro-3-methylbutanoic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Analysis of amino acids by high performance liquid chromatography. (2016). International Journal of Pharmaceutical Sciences and Research, 7(5), 1895-1903. Retrieved January 14, 2026, from [Link]

-

HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Georgia College & State University. Retrieved January 14, 2026, from [Link]

-

Analysis of Amino Acids by HPLC. (2010, June 24). Agilent. Retrieved January 14, 2026, from [Link]

-

A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. (2011). Arkivoc, 2011(8), 190-201. Retrieved January 14, 2026, from [Link]

-

Final Report FAD-2012-0023, L-valine. (2013, February 12). European Union Reference Laboratory for Feed Additives. Retrieved January 14, 2026, from [Link]

-

High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. (2017). Journal of Chromatographic Science, 55(1), 58-64. Retrieved January 14, 2026, from [Link]_

-

Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2020, October 8). MDPI. Retrieved January 14, 2026, from [Link]

-

L-Valine / Official Monographs for Part I. (n.d.). Japanese Pharmacopoeia. Retrieved January 14, 2026, from [Link]

-

Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (2007). Journal of the Serbian Chemical Society, 72(10), 963-973. Retrieved January 14, 2026, from [Link]

-

(2S)-2-chloro-2-methylbutanoic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chloroacetyl-L-valine | C7H12ClNO3 | CID 737074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 9. fda.gov [fda.gov]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

An In-Depth Technical Guide to Sourcing and Utilizing 2-(2-Chloroacetamido)-3-methylbutanoic Acid (N-Chloroacetyl-L-valine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-(2-Chloroacetamido)-3-methylbutanoic acid, more commonly known as N-Chloroacetyl-L-valine. It is designed to serve as an essential resource for professionals in research and drug development. The document details the compound's chemical and physical properties, outlines reliable synthesis strategies, evaluates commercial sourcing options, and provides robust protocols for quality control and validation. By integrating field-proven insights with established scientific principles, this guide empowers researchers to confidently procure and effectively utilize high-purity N-Chloroacetyl-L-valine for advanced applications in peptide synthesis, enzyme inhibitor design, and the development of novel therapeutic and agrochemical agents.

Introduction: Strategic Importance of N-Chloroacetyl-L-valine

N-Chloroacetyl-L-valine (CAS No. 2279-16-5) is a chemically modified amino acid derivative of significant interest in synthetic organic chemistry and drug discovery. Its strategic value lies in the bifunctional nature of the molecule: the valine scaffold provides chirality and a peptidic backbone, while the N-terminal chloroacetyl group serves as a highly reactive electrophilic handle. This "warhead" can readily react with nucleophiles, such as the thiol group of cysteine residues, to form stable covalent thioether bonds.[1]

This unique reactivity makes N-Chloroacetyl-L-valine a valuable building block for a variety of applications, including:

-

Peptide Synthesis and Modification: It is used as a key intermediate for creating custom peptides and peptidomimetics with enhanced stability or specific functionalities.[2]

-

Enzyme Inhibitor Development: The chloroacetyl moiety acts as an irreversible covalent modifier, making it a powerful tool for designing targeted enzyme inhibitors.[2]

-

Agrochemical Research: Related chloroacetyl derivatives have been investigated for their herbicidal properties, often by targeting essential plant enzymes like acetolactate synthase.[1]

Given its specialized nature, securing a reliable source of high-purity N-Chloroacetyl-L-valine is paramount. This guide provides the necessary framework for navigating the supplier landscape and implementing a rigorous, self-validating procurement and quality control process.

Physicochemical Properties and Identification

A thorough understanding of the compound's properties is the foundation for its effective use and handling.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(2-chloroacetamido)-3-methylbutanoic acid | N/A |

| Synonyms | N-Chloroacetyl-L-valine, Chloroacetyl-L-valine | [1][3] |

| CAS Number | 2279-16-5 | |

| Molecular Formula | C₇H₁₂ClNO₃ | [3] |

| Molecular Weight | 193.63 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [3] |

| Purity | Typically >98.0% | [3] |

| Melting Point | 113.0 to 116.0 °C | [5] |

| Optical Rotation | +13.0 to +15.0 deg (c=2, ethanol) | |

| SMILES | CC(C)NC(=O)CCl | [4] |

Synthesis and Manufacturing Landscape

While commercially available, understanding the synthesis of N-Chloroacetyl-L-valine provides insight into potential impurities and informs quality control strategies. The primary route is the N-acylation of L-valine with a chloroacetylating agent.

Two common strategies exist:

-

Direct Acylation: L-valine is reacted directly with chloroacetyl chloride. This method is straightforward but requires careful control of reaction conditions to manage the hydrochloric acid byproduct and prevent side reactions.[1]

-

Two-Step Protected Synthesis: This is often the preferred method for achieving higher purity.[1]

-

Step 1 (Protection): The carboxylic acid group of L-valine is first protected, typically by converting it to a methyl or ethyl ester. This is commonly achieved using thionyl chloride in the corresponding alcohol.

-

Step 2 (Acylation & Deprotection): The resulting L-valine ester is then acylated with chloroacetyl chloride. The ester group is subsequently hydrolyzed under controlled conditions to yield the final product. This approach prevents the carboxyl group from participating in unwanted side reactions.[1]

-

The most common impurities arising from synthesis are unreacted L-valine, residual starting ester, and potential dipeptide formation.

Commercial Suppliers and Procurement Strategy

N-Chloroacetyl-L-valine is a specialty reagent available from a select number of chemical suppliers. It is offered in both the chiral L-form (CAS 2279-16-5) and the racemic DL-form (CAS 4090-17-9). For most biological applications, particularly in drug development and peptide synthesis, the enantiomerically pure L-form is required.

Supplier Comparison Table

| Supplier | Product Name | Purity Specification | Available Forms | Noted For |

| TCI Chemicals | N-Chloroacetyl-L-valine | >98.0% (T) | L-form, DL-form | Broad portfolio of amino acid derivatives, good documentation.[6] |

| Biosynth | N-Chloroacetyl-DL-valine | Not specified | DL-form | Supplier of life science and research chemicals.[4] |

| CymitQuimica | N-Chloroacetyl-L-valine | >98.0% (T) | L-form | Distributor for TCI and other brands.[3] |

| BenchChem | Chloroacetyl-L-valine | Not specified | L-form | Provides detailed technical articles alongside products.[1] |

This table is representative and not exhaustive. Researchers should always verify specifications directly with the supplier before purchase.

Supplier Selection and Validation Workflow

A systematic approach is crucial to ensure the procured material meets the stringent requirements of research and development.

In-House Quality Control and Validation

Relying solely on a supplier's Certificate of Analysis (CoA) is insufficient for critical applications. Independent verification is a cornerstone of scientific integrity.

Protocol: Purity and Identity Verification by HPLC and LC-MS

This protocol describes a standard reverse-phase HPLC method suitable for assessing the purity of N-Chloroacetyl-L-valine.

Objective: To separate the main compound from potential impurities (e.g., unreacted L-valine) and confirm its identity by mass spectrometry.

Materials:

-

N-Chloroacetyl-L-valine sample

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Trifluoroacetic Acid (TFA) or Formic Acid (FA)

-

C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC system with UV detector

-

Mass Spectrometer (if available)

Methodology:

-

Sample Preparation:

-

Accurately weigh ~1 mg of the N-Chloroacetyl-L-valine sample.

-

Dissolve in 1.0 mL of a 50:50 Water/Acetonitrile mixture to create a 1 mg/mL stock solution.

-

Vortex until fully dissolved. Dilute as necessary for analysis.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% TFA (or FA) in Water

-

Mobile Phase B: 0.1% TFA (or FA) in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

UV Detection: 214 nm (for the amide bond)

-

Column Temperature: 30 °C

-

Gradient:

Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |

-

-

Analysis and Interpretation:

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the UV chromatogram. A high-quality sample should exhibit a main peak with >98% of the total integrated area. Unreacted L-valine, being much more polar, will elute very early in the gradient, close to the solvent front.

-

Identity Confirmation (LC-MS): If coupled to a mass spectrometer, analyze the eluent from the main peak. In positive ion mode, expect to see the [M+H]⁺ ion at m/z 194.05 and the [M+Na]⁺ ion at m/z 216.03. In negative ion mode, expect the [M-H]⁻ ion at m/z 192.04. This confirms the molecular weight of the compound.[7][8]

-

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazard Profile: N-Chloroacetyl-L-valine is an irritant. The chloroacetyl group is an alkylating agent. Precautionary statements from suppliers suggest it may cause skin irritation.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.

Conclusion

N-Chloroacetyl-L-valine is a versatile and powerful reagent for researchers engaged in peptide chemistry, drug discovery, and biochemical probe development. Its successful application is critically dependent on sourcing high-purity material. By implementing a structured procurement strategy that combines careful supplier evaluation with rigorous in-house analytical validation, scientists can ensure the integrity of their starting materials. This diligence forms the bedrock of reproducible, high-impact research and accelerates the journey from molecular design to innovative application.

References

-

Špánik, I., & Machyňáková, A. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4616. Available at: [Link]

-

Tsunasawa, S., & Narita, K. (1985). Studies on Nα-acylated proteins: The N-terminal sequences of two muscle enolases. Biochemical Society Transactions, 13(6), 1009-1014. Available at: [Link]

-

MySkinRecipes. (n.d.). N-Chloroacetyl-L-valine. Retrieved from [Link]

-

ChemSrc. (2025). 2-Chloro-3-methylbutanoicacid | CAS#:921-08-4. Retrieved from [Link]

-

Ni, J., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Physiology, 12, 808999. Available at: [Link]

-